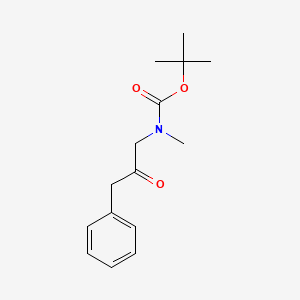![molecular formula C24H21ClN4O4S B2830744 N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 866345-91-7](/img/new.no-structure.jpg)
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Reactions
The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multistep reactions that utilize key intermediates like chloroacetyl chloride, formamide, and acetamide. For example, reactions of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide can produce enamines and 4-aminopyrimidines, which are further transformed into complex heterocyclic structures through cyclization and nucleophilic substitution reactions (Hirota et al., 1978). Another study explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to the formation of various pyrimidines and acetamides, highlighting the versatility of these compounds in synthetic organic chemistry (Kinoshita et al., 1989).
Biological Activities and Potential Therapeutic Uses
Thieno[3,2-d]pyrimidin derivatives and related compounds have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, some studies have synthesized and evaluated the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing promising results against various bacterial and fungal strains (Hossan et al., 2012). Another research focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities, indicating the broad therapeutic potential of these compounds (Thomas et al., 2016).
Anticancer Research
Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities, with some compounds showing mild to moderate activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (El-Morsy et al., 2017).
Eigenschaften
CAS-Nummer |
866345-91-7 |
|---|---|
Molekularformel |
C24H21ClN4O4S |
Molekulargewicht |
496.97 |
IUPAC-Name |
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31) |
InChI-Schlüssel |
ZTXLVQXTSZIEDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
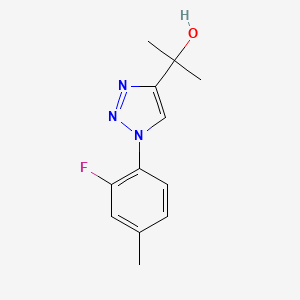
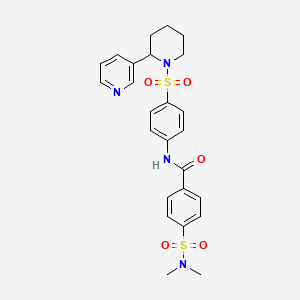
![{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2830670.png)
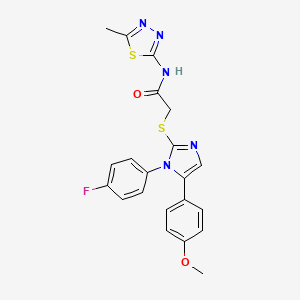
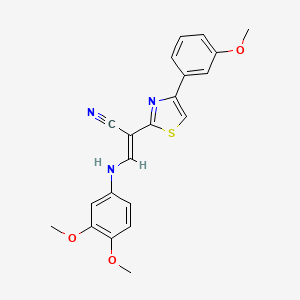
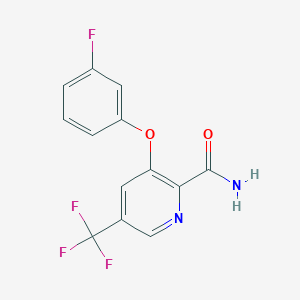
![2-(1H-pyrrol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2830675.png)
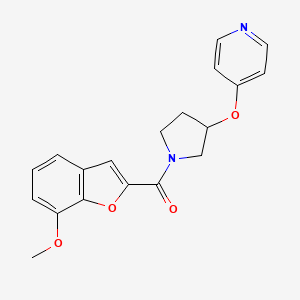
![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine](/img/structure/B2830680.png)
